N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with the molecular formula C25H20N4O2
Properties
IUPAC Name |
N,6-dibenzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c30-24(26-16-18-9-3-1-4-10-18)21-15-20-23(29(21)17-19-11-5-2-6-12-19)27-22-13-7-8-14-28(22)25(20)31/h1-15H,16-17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXUTIABCYSYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Cyclization Strategy
The foundational approach involves a cyclization reaction between 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (15 ) and methyl-N-methyl(N-benzyl)glycinate. This reaction proceeds in methanol under reflux with triethylamine as a base, forming the pyrido-pyrrolo-pyrimidine scaffold. The mechanism likely involves nucleophilic substitution at the chlorinated position, followed by intramolecular cyclization to establish the fused tricyclic system.
Key Reaction Conditions:
Hydrolysis and Carboxamide Formation
The methyl ester intermediate (17 ) undergoes hydrolysis using aqueous lithium hydroxide to yield the carboxylic acid derivative (19 ). Subsequent condensation with substituted anilines in the presence of 1,1′-carbonyldiimidazole (CDI) and acetonitrile furnishes the target carboxamide.
Critical Steps:
- Hydrolysis:
- Carboxamide Coupling:
Optimization of Synthetic Parameters
Solvent and Base Selection
Methanol-triethylamine systems are optimal for initial cyclization, balancing solubility and reaction kinetics. Alternative solvents (e.g., THF, DMF) reduce yields due to poor intermediate stability.
Purification and Characterization
Purification Techniques
Comparative Analysis of Analogous Derivatives
Structural Modifications and Yields
| Substituent | R1 | R2 | Yield (%) |
|---|---|---|---|
| N-Benzyl | H | 4-Cl-C6H4 | 89 |
| N-Methyl | CH3 | C6H5 | 73 |
| N-Benzyl | CH3 | 2,4-Cl2-C6H3 | 68 |
Mechanistic Insights from DFT Studies
Density functional theory (DFT) calculations on related pyrimidine systems reveal that cyclization is rate-limiting (ΔG‡ ≈ 28.8 kcal/mol). Electron-donating groups (e.g., -OCH3) lower activation barriers by stabilizing transition states through resonance.
Chemical Reactions Analysis
Types of Reactions: N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Applications:
Research indicates that N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits significant inhibitory effects against viral infections. Specifically, it has been shown to interact effectively with the active site of the SARS-CoV-2 main protease. Molecular docking studies reveal that the compound forms strong non-covalent interactions within the protease's active site, which could potentially lead to the development of new antiviral therapeutics targeting COVID-19 and other viral diseases .
Anticancer Activity:
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines. For instance, preliminary data suggest that it inhibits tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival. The IC50 values for different cancer cell lines have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings indicate that this compound could serve as a lead compound for developing new anticancer agents .
Chemical Biology
Mechanism of Action:
The mechanism by which this compound exerts its biological effects is linked to its ability to bind to specific molecular targets within cells. Studies have shown that it can inhibit enzymes involved in critical pathways for cancer cell survival and viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Variations in substitution patterns on the pyrido-pyrimidine framework can lead to significant differences in biological activity. For example:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-1,9-dimethyl | Similar core structure but different substitutions | Different biological activity profiles |
| N,N-Dibenzyl-1-methyl | Contains dibenzyl groups | Enhanced lipophilicity |
| 1-Methyl-N-(3-methylphenyl) | Different methyl substitution patterns | Variations in pharmacological properties |
This table illustrates how modifications can influence the biological profile of related compounds .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- A study published in Molecules demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains .
- Another research effort focused on the synthesis and characterization of related compounds showed promising results in inhibiting tumor growth across multiple cancer cell lines .
Mechanism of Action
The mechanism by which N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique in its structure and potential applications. Similar compounds include:
N,N-Dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
N-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Dihydropyrido Framework : The initial step often involves the condensation of appropriate aniline derivatives with carboxylic acids under specific conditions.
- Introduction of Benzyl Groups : Benzyl groups are introduced via nucleophilic substitution reactions.
- Final Cyclization : The final cyclization step leads to the formation of the pyrido-pyrrolo-pyrimidine scaffold.
Biological Mechanisms
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antiviral Activity : In vitro studies have shown that this compound effectively inhibits SARS-CoV-2 main protease (Mpro), a critical enzyme in viral replication. Molecular docking studies reveal strong non-covalent interactions between the compound and the active site of Mpro, suggesting its potential as a therapeutic agent against COVID-19 .
- Anticancer Properties : Preliminary investigations into its anticancer effects have demonstrated cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins involved in cell growth and survival .
Case Studies and In Vitro Evaluations
Several studies have evaluated the biological activity of this compound:
- Antiviral Efficacy :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis
To better understand the biological activity of this compound relative to structurally similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)-1,9-dimethyl | Similar core structure with different substitution | Antiviral activity against COVID-19 |
| N,N-Dibenzyl-1-methyl | Contains dibenzyl groups | Enhanced lipophilicity and potential anticancer effects |
| 1-Methyl | Different methyl substitution patterns | Variations in pharmacological properties |
Q & A
Basic: What are the standard synthetic routes for preparing N,1-dibenzyl derivatives of this polyheterocyclic carboxamide?
The synthesis typically involves a multi-step protocol:
Intermediate formation : React 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol using triethylamine as a base to form substituted aldehyde intermediates .
Cyclization : Treat intermediates with sodium methoxide in methanol, followed by acidification (HCl) to yield 4-oxo-1,4-dihydropyrido-pyrrolo-pyrimidine carboxylic acids.
Carboxamide derivatization : React the carboxylic acid with benzylamine or other amines under coupling conditions (e.g., EDC/HOBt) to form carboxamides .
Key Data from Synthesis (Selected Examples):
| Compound | Yield (%) | Melting Point (°C) | NMR Key Peaks (δ, DMSO-) | Reference |
|---|---|---|---|---|
| 4a (R=Me) | 62 | 281–283 | 3.94 (s, CH), 8.84 (d, J=7.2 Hz) | |
| 4e (R=Me, 1,7-diMe) | 59 | 243–245 | 2.35 (s, CH), 3.78 (s, CH) |
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR/ NMR : Essential for confirming substituent positions and aromaticity. For example, the methyl group in 4a appears at δ 3.94 (singlet), while aromatic protons show splitting patterns (e.g., δ 8.84 for pyrimidine CH) .
- Mass Spectrometry (MS) : CI-MS confirms molecular ion peaks (e.g., m/z 244.1 [M+H] for 4a) .
- Elemental Analysis : Validates purity (e.g., C 59.30% vs. calc. 59.26% for 4a) .
Advanced: How can reaction conditions be optimized to address low yields in carboxamide formation?
- Solvent Selection : Methanol is standard, but DMF or THF may improve solubility of intermediates.
- Catalyst Screening : Replace triethylamine with DMAP for enhanced nucleophilicity in coupling steps.
- Temperature Control : Heating intermediates at 50–60°C during cyclization improves ring closure efficiency .
- Stoichiometry Adjustment : Increase ethyl N-alkylglycinate equivalents (1.2–1.5x) to drive intermediate formation .
Advanced: How should researchers resolve contradictions in 1H^1H1H NMR data during structural elucidation?
- Case Example : Aromatic proton signals in 4a (δ 7.07–8.84) may overlap with impurities. Strategies include:
Advanced: What strategies enable regioselective substitution on the pyrido-pyrrolo-pyrimidine core?
- Directing Groups : Use electron-withdrawing substituents (e.g., carbonyl at C4) to guide alkylation at N1 or C2 .
- Protecting Groups : Temporarily block reactive sites (e.g., benzyl for carboxamide) to allow selective functionalization .
- Metal-Catalyzed Cross-Coupling : Palladium-mediated Buchwald-Hartwig amination for C-H activation at sterically accessible positions .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Substituent Variation :
- Biological Assay Integration : Pair synthetic derivatives with in vitro kinase profiling (e.g., EGFR, CDK2) to correlate substituent effects with IC values.
Advanced: What purification techniques are recommended for isolating high-purity carboxamides?
- Recrystallization : Use methanol/water mixtures (4:1) to remove unreacted aldehydes .
- Column Chromatography : Employ silica gel with CHCl/MeOH gradients (95:5 to 90:10) for polar by-products.
- HPLC-Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity >98% .
Advanced: How to address discrepancies between calculated and observed elemental analysis results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
